molecular formula C12H12ClN5O2 B4143224 N4-[2-(4-CHLOROPHENYL)ETHYL]-5-NITROPYRIMIDINE-4,6-DIAMINE

N4-[2-(4-CHLOROPHENYL)ETHYL]-5-NITROPYRIMIDINE-4,6-DIAMINE

Cat. No.: B4143224
M. Wt: 293.71 g/mol
InChI Key: RYCWHGCAXMYLPS-UHFFFAOYSA-N
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Description

N4-[2-(4-CHLOROPHENYL)ETHYL]-5-NITROPYRIMIDINE-4,6-DIAMINE is a chemical compound with a complex structure that includes a chlorophenyl group, an ethyl chain, and a pyrimidine ring with nitro and diamine substitutions

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many drugs work by interacting with biological macromolecules like proteins or DNA. Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[2-(4-CHLOROPHENYL)ETHYL]-5-NITROPYRIMIDINE-4,6-DIAMINE typically involves multiple steps. One common approach is to start with the chlorophenyl ethylamine, which undergoes nitration to introduce the nitro group. This is followed by cyclization with appropriate reagents to form the pyrimidine ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N4-[2-(4-CHLOROPHENYL)ETHYL]-5-NITROPYRIMIDINE-4,6-DIAMINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

N4-[2-(4-CHLOROPHENYL)ETHYL]-5-NITROPYRIMIDINE-4,6-DIAMINE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(4-chlorophenyl)ethyl)-N’-cyclohexylurea: Shares the chlorophenyl ethyl group but differs in the urea moiety.

    3,4,5-trihydroxyphenylacetamide derivatives: Similar in having aromatic rings with functional groups but differ in overall structure and properties.

Uniqueness

N4-[2-(4-CHLOROPHENYL)ETHYL]-5-NITROPYRIMIDINE-4,6-DIAMINE is unique due to its specific combination of functional groups and the pyrimidine ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-N-[2-(4-chlorophenyl)ethyl]-5-nitropyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN5O2/c13-9-3-1-8(2-4-9)5-6-15-12-10(18(19)20)11(14)16-7-17-12/h1-4,7H,5-6H2,(H3,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCWHGCAXMYLPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC2=NC=NC(=C2[N+](=O)[O-])N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.